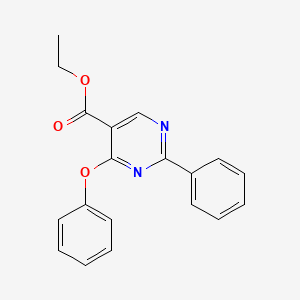
Floramultine
Overview
Description
Floramultine is an alkaloid.
Scientific Research Applications
Herbicide and Biostimulant Interactions
In agricultural research, the interaction between herbicides and biostimulants is a significant area of study. A research by Matysiak et al. (2018) investigated the influence of various herbicides, including florasulam combined with 2,4-D, when used with biostimulants on weed control efficiency, yield, and quality of crops like spring wheat. This study highlights the complex interactions and potential synergies between herbicides and natural biostimulants (Matysiak, Miziniak, Kaczmarek, & Kierzek, 2018).
Ethnobotanical Research
Ethnobotanical studies, such as those by Bakhiet and Adam (1995), delve into the therapeutic applications of plants, their active principles, and observed side effects in traditional medicine. This research offers a comprehensive understanding of how various plants, potentially including Floramultine, are utilized in different cultural contexts (Bakhiet & Adam, 1995).
Flora Medicinal Research
Research on traditional treatments for diseases like malaria often involves studying the antimalarial properties of plants. Botsaris (2007) investigated numerous plant species for their potential antimalarial use, which can include Floramultine or similar compounds (Botsaris, 2007).
Potted Plant Production Research
In floriculture, the scientific investigation into potted plant production is crucial. Anderson's (2001) study focused on setting up cultivar trials for potted plants, highlighting the importance of scientifically rigorous trials in the cultivation and evaluation of various plant species, which might include Floramultine-related research (Anderson, 2001).
Ethnomedicinal Surveys
Ethnomedicinal surveys, such as the one conducted by Aziz et al. (2016), document indigenous knowledge of medicinal plants, which might encompass compounds like Floramultine. These surveys contribute significantly to the field of ethnopharmacology by revealing how various flora are used in traditional healthcare practices (Aziz, Adnan, Khan, Rehman, Jan, & Khan, 2016).
Genetic Research Using Herbarium Specimens
Studies like the one by Hart et al. (2016) demonstrate the use of herbarium specimens in genetic research. This research can provide valuable insights into the genetic makeup of plants, potentially including Floramultine or related species (Hart, Forrest, Nicholls, & Kidner, 2016).
properties
IUPAC Name |
3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-8-7-12-10-15(25-2)19(24)18-16(12)13(22)6-5-11-9-14(23)20(26-3)21(27-4)17(11)18/h9-10,13,23-24H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITMOIGRCVEHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)OC)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Floramultine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1227353.png)
![5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione](/img/structure/B1227355.png)

![3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline](/img/structure/B1227361.png)
![4-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1227363.png)
![2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester](/img/structure/B1227365.png)

![2-chloro-N-[3-[(2-chlorophenyl)methyl]-2-thiazolylidene]acetamide](/img/structure/B1227368.png)
![5-Bromo-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1227370.png)




![1-[2-(1-Adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B1227378.png)